![molecular formula C23H25N5O7 B1266303 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline CAS No. 67482-93-3](/img/structure/B1266303.png)

1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline

Overview

Description

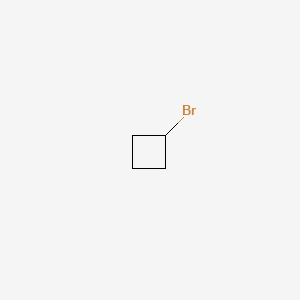

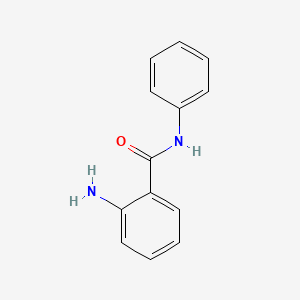

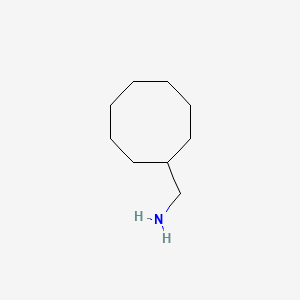

1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline is a chemical compound with the molecular formula C23H25N5O7 . It is also known by other names such as ABZ-GLY-4-NITRO-PHE-PRO-OH and Abz-Gly-p-nitro-Phe-Pro-OH . This compound is a substrate for the fluorescent assay of angiotensin I-converting enzyme and of the bacterial dipeptidyl carboxypeptidase from Escherichia coli .

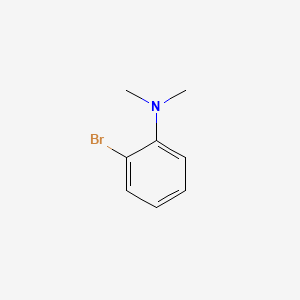

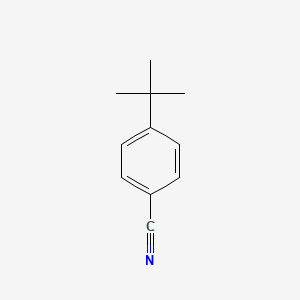

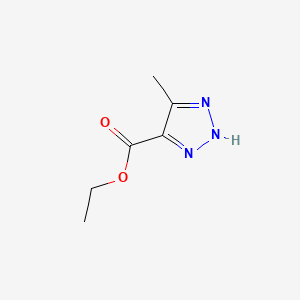

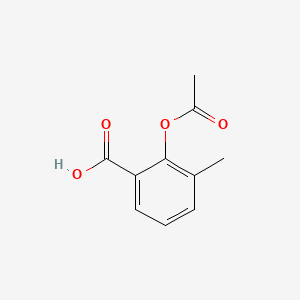

Molecular Structure Analysis

The molecular structure of this compound includes a 2-aminobenzoyl group, a glycyl group, a 4-nitro-L-phenylalanyl group, and an L-proline group . The exact 3D conformer and 2D structure can be found in databases like PubChem .Scientific Research Applications

Biochemistry

In biochemistry, ABZ-GLY-4-NITRO-PHE-PRO-OH is primarily used as a fluorogenic substrate for the angiotensin I-converting enzyme (ACE) . This application is crucial for studying the enzyme’s role in the renin-angiotensin system, which regulates blood pressure and fluid balance.

Pharmacology

Pharmacologically, this compound serves as a tool to investigate ACE inhibitors, which are commonly prescribed for hypertension and heart failure . By observing the enzymatic cleavage and subsequent fluorescence, researchers can screen for potential ACE inhibitory drugs.

Medicinal Chemistry

In medicinal chemistry, the compound’s ability to emit fluorescence upon enzymatic reaction makes it a valuable asset for developing new diagnostic methods and therapeutic agents . It aids in the quantification and visualization of enzyme activity in various biological samples.

Analytical Chemistry

Analytical chemists utilize ABZ-GLY-4-NITRO-PHE-PRO-OH for its FRET (Fluorescence Resonance Energy Transfer) properties . It’s used to measure protease activity, which is essential in understanding protein function and structure in complex biological systems.

Organic Synthesis

The compound’s synthetic versatility allows it to be used in organic synthesis as a building block for more complex molecules . Its structural components can be modified to create new compounds with desired properties.

Enzymology

ABZ-GLY-4-NITRO-PHE-PRO-OH: is used in enzymology to study the kinetics and inhibition of ACE, providing insights into the enzyme’s mechanism of action and its role in various physiological processes .

Peptide Research

This compound is also significant in peptide research, where it can be used to study peptide bond formation and cleavage, as well as the stability and folding of peptide chains .

Mechanism of Action

Target of Action

The primary target of ABZ-GLY-4-NITRO-PHE-PRO-OH , also known as 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline or Abz-Gly-p-nitro-Phe-Pro-OH , is the Angiotensin I-Converting Enzyme (ACE-I) . ACE-I plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.

Mode of Action

ABZ-GLY-4-NITRO-PHE-PRO-OH acts as a fluorogenic substrate for ACE-I . It interacts with ACE-I, leading to its enzymatic cleavage . This cleavage results in the emission of fluorescence, which can be detected at specific wavelengths .

Biochemical Pathways

The interaction of ABZ-GLY-4-NITRO-PHE-PRO-OH with ACE-I affects the RAS pathway. The enzymatic cleavage of this compound by ACE-I can be used to monitor the activity of the enzyme, providing insights into the functioning of the RAS pathway .

Result of Action

The enzymatic cleavage of ABZ-GLY-4-NITRO-PHE-PRO-OH by ACE-I results in the emission of fluorescence . This fluorescence can be used to monitor the activity of ACE-I, providing a valuable tool for studying the RAS pathway and related physiological processes .

Action Environment

The action of ABZ-GLY-4-NITRO-PHE-PRO-OH is influenced by various environmental factors. For instance, the presence of ACE-I is necessary for its enzymatic cleavage . Additionally, the detection of the resulting fluorescence requires specific environmental conditions, such as appropriate excitation and emission wavelengths

properties

IUPAC Name |

(2S)-1-[(2S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O7/c24-17-5-2-1-4-16(17)21(30)25-13-20(29)26-18(12-14-7-9-15(10-8-14)28(34)35)22(31)27-11-3-6-19(27)23(32)33/h1-2,4-5,7-10,18-19H,3,6,11-13,24H2,(H,25,30)(H,26,29)(H,32,33)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZHTWBKBLMIQM-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)C3=CC=CC=C3N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)C3=CC=CC=C3N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986863 | |

| Record name | N-(2-{[(2-Aminophenyl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67482-93-3 | |

| Record name | N-(2-Aminobenzoyl)glycyl-4-nitro-L-phenylalanyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67482-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzoylglycyl-4-nitrophenylalanyl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067482933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(2-Aminophenyl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[N-[N-(2-aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1266225.png)

![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)